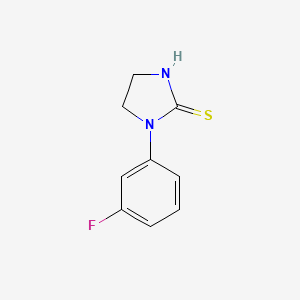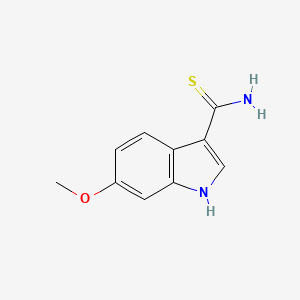
6-methoxy-1H-indole-3-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-indole-3-carbothioamide typically involves the reaction of 6-methoxyindole with thiocarbamoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbothioamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
6-methoxy-1H-indole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring .
科学研究应用
6-methoxy-1H-indole-3-carbothioamide has several scientific research applications:
作用机制
The mechanism of action of 6-methoxy-1H-indole-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may interact with protein kinases or other signaling molecules, modulating cellular functions . The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with applications in organic synthesis and medicinal chemistry.
6-methoxy-1H-indole-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carbothioamide group.
1H-indole-3-acetic acid: A naturally occurring indole derivative with roles in plant growth and development.
Uniqueness
6-methoxy-1H-indole-3-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbothioamide groups allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H10N2OS |
|---|---|
分子量 |
206.27 g/mol |
IUPAC 名称 |
6-methoxy-1H-indole-3-carbothioamide |
InChI |
InChI=1S/C10H10N2OS/c1-13-6-2-3-7-8(10(11)14)5-12-9(7)4-6/h2-5,12H,1H3,(H2,11,14) |
InChI 键 |
GKXQPJPFARHRIN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


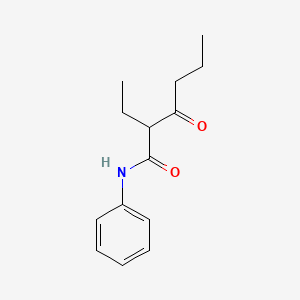

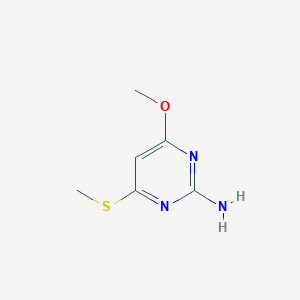

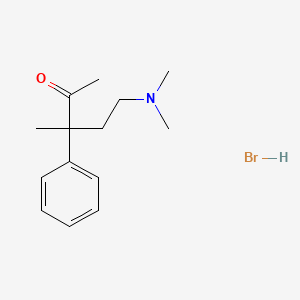
![N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide](/img/structure/B14011428.png)
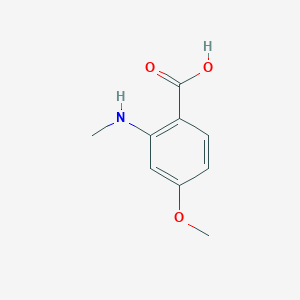
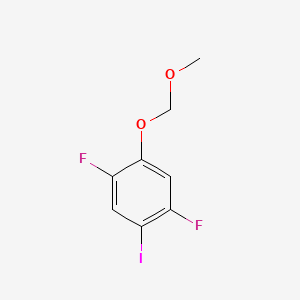
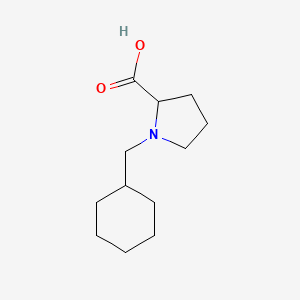
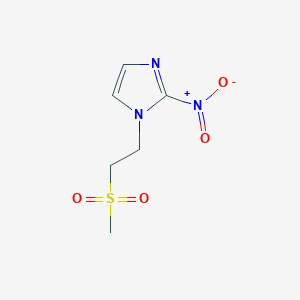
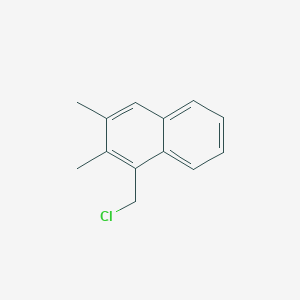

![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)
